2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
4-Morpholinopiperidine may be used to synthesize 2- (4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile . The synthesis process involves the use of sodium hydroxide and 5-chloro-valeryl chloride .Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .Chemical Reactions Analysis
This compound can be used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, quinoline derivatives with antimicrobial activity, and antimalarials .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of >199°C (dec.) and a predicted boiling point of 625.0±55.0 °C . It has a density of 1.267 and is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization The compound has been a focus in the synthesis and characterization of novel chemical entities with potential pharmacological activities. For instance, it serves as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in the PI3K pathway associated with the development of cancers. Studies have characterized its absorption, disposition, and efficacy in preclinical models, predicting its pharmacokinetics and efficacy in humans, suggesting a clinically efficacious dose for further development in clinical trials (Salphati et al., 2012).
Synthetic Utility in Heterocyclic Chemistry This compound has also demonstrated utility in the synthesis of various heterocyclic systems, highlighting its role in constructing new chemical entities for potential therapeutic applications. The ability to react with different amines and other nucleophiles allows for the synthesis of diverse derivatives with potential biological activities, contributing significantly to heterocyclic chemistry and drug discovery processes (Madkour et al., 2010).
Biological Activities In addition to its role in synthesis, the compound's derivatives have been explored for various biological activities. This includes the investigation of novel pyrimidine derivatives for their analgesic and anti-inflammatory properties, offering insights into their therapeutic potential against pain and inflammation (Chaudhary et al., 2012). Such studies are crucial for identifying new therapeutic agents with improved efficacy and safety profiles.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-20-19-18(17(14-30-19)15-5-2-1-3-6-15)23-22(24-20)26-8-4-7-16(13-26)21(28)25-9-11-29-12-10-25/h1-3,5-6,14,16H,4,7-13H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNJBGOQLESAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.